
3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% (3-B5-DMPP) is an organic compound with a wide range of applications in scientific research. It is a brominated phenol that has been widely used in the synthesis of other compounds, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been widely used in scientific research due to its ability to act as a chelating agent and its potential to interact with metal ions. It has been used in the study of biochemical and physiological processes, such as enzyme activity and the regulation of gene expression. It has also been used in the synthesis of other compounds, such as polymers and surfactants.
Mechanism of Action
3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% acts as a chelating agent, meaning that it can bind to metal ions and form stable complexes. This interaction is essential for many biochemical and physiological processes, such as enzyme activity and the regulation of gene expression. It is also important for the synthesis of other compounds, such as polymers and surfactants.
Biochemical and Physiological Effects
3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to have a wide range of effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes, such as cyclooxygenase and tyrosinase. It has also been shown to regulate gene expression, as well as to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The use of 3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% in lab experiments has several advantages, such as its low cost and easy synthesis method. However, it also has some limitations, such as its potential to interact with metal ions and its potential to induce apoptosis in cancer cells. Therefore, it is important to use caution when using 3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% in lab experiments.
Future Directions
The potential applications of 3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% are vast and varied. Future research could focus on the further study of its effects on biochemical and physiological processes, as well as its potential to be used in the synthesis of other compounds. Additionally, further research could be conducted on its potential to interact with metal ions and its potential to induce apoptosis in cancer cells.
Synthesis Methods
3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized by a two-step process. The first step involves the reaction of 4-nitrobenzaldehyde and N,N-dimethylsulfamoyl chloride in the presence of an acid catalyst to form 4-N,N-dimethylsulfamoylphenylhydrazone. The second step involves the bromination of the hydrazone with bromine in the presence of a base to yield 3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%. This synthesis method is simple and cost-effective, and has been widely used in the synthesis of other compounds.
properties
IUPAC Name |
4-(3-bromo-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S/c1-16(2)20(18,19)14-5-3-10(4-6-14)11-7-12(15)9-13(17)8-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMFUUMEUUYKIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



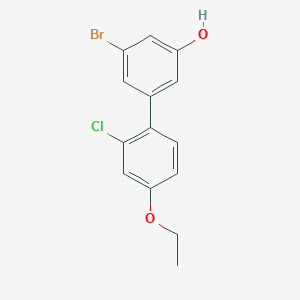
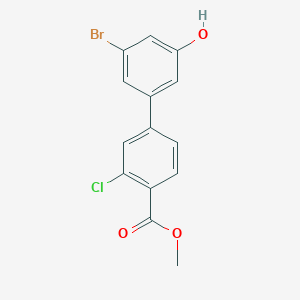
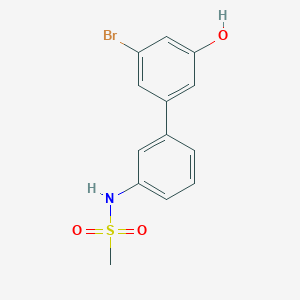
![3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383669.png)

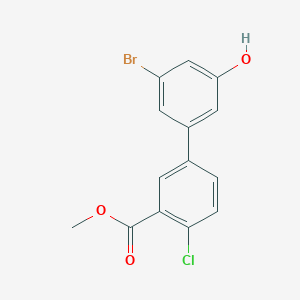
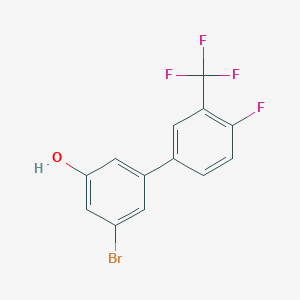


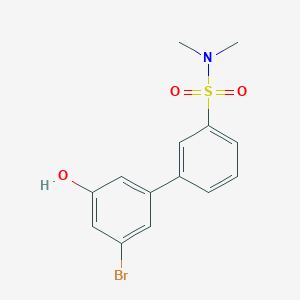

![3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383712.png)